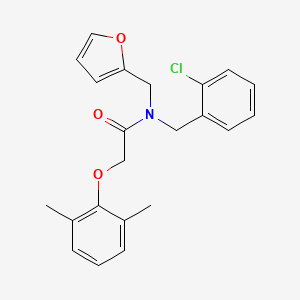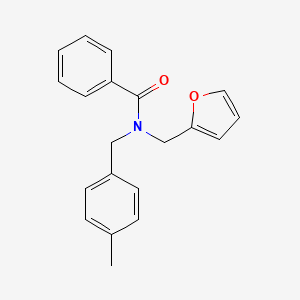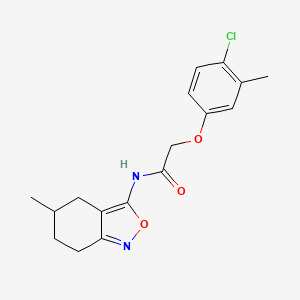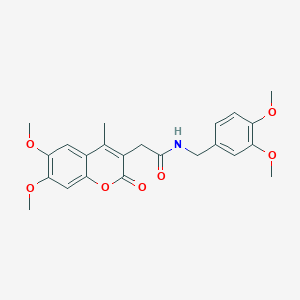![molecular formula C24H21N3O4 B11399359 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399359.png)
5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure. This compound is characterized by the presence of various functional groups, including a furan ring, a hydroxy group, a methoxy group, and multiple aromatic rings. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the furan, hydroxy, and methoxy substituents through various functionalization reactions. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furan ring via nucleophilic substitution reactions.
Hydroxylation and Methylation: Functionalization of the aromatic rings with hydroxy and methoxy groups using hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic rings or the pyrrolo[3,4-c]pyrazole core.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H21N3O4/c1-14-8-9-19(28)18(11-14)21-20-22(26-25-21)24(29)27(13-17-7-4-10-31-17)23(20)15-5-3-6-16(12-15)30-2/h3-12,23,28H,13H2,1-2H3,(H,25,26) |
InChI Key |
KEEBSPXQSKRVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B11399287.png)
![3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11399291.png)

![2-(2-methoxyethyl)-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B11399312.png)

![6-(4-fluorophenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399328.png)
![N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11399330.png)

![2-bromo-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide](/img/structure/B11399355.png)

![10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11399363.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide](/img/structure/B11399374.png)

